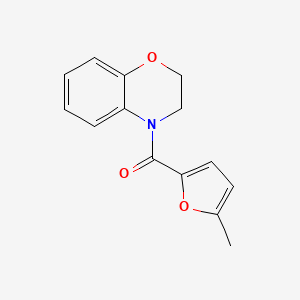
2,3-Dihydro-1,4-benzoxazin-4-yl-(5-methylfuran-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-1,4-benzoxazin-4-yl-(5-methylfuran-2-yl)methanone is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as DIMBOA-MF and has a molecular formula of C16H15NO3.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-1,4-benzoxazin-4-yl-(5-methylfuran-2-yl)methanone is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and cancer development.
Biochemical and physiological effects:
Studies have shown that 2,3-Dihydro-1,4-benzoxazin-4-yl-(5-methylfuran-2-yl)methanone has anti-inflammatory and anti-cancer effects. It has also been found to have antioxidant properties and may help in the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,3-Dihydro-1,4-benzoxazin-4-yl-(5-methylfuran-2-yl)methanone in lab experiments include its potential as a natural pesticide and herbicide, as well as its anti-inflammatory and anti-cancer properties. However, the limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
The potential applications of 2,3-Dihydro-1,4-benzoxazin-4-yl-(5-methylfuran-2-yl)methanone in scientific research are vast. Some future directions for research include further investigation into its anti-inflammatory and anti-cancer properties, as well as its potential use as a natural pesticide and herbicide. Additionally, research could focus on the development of new synthetic compounds based on the structure of 2,3-Dihydro-1,4-benzoxazin-4-yl-(5-methylfuran-2-yl)methanone with improved properties and fewer limitations.
Conclusion:
In conclusion, 2,3-Dihydro-1,4-benzoxazin-4-yl-(5-methylfuran-2-yl)methanone is a synthetic compound with potential applications in various fields of scientific research. Its anti-inflammatory and anti-cancer properties, as well as its potential as a natural pesticide and herbicide, make it an interesting compound for further investigation. However, further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
2,3-Dihydro-1,4-benzoxazin-4-yl-(5-methylfuran-2-yl)methanone can be synthesized using various methods. One of the commonly used methods is the reaction of 2-hydroxybenzaldehyde with 2-amino-5-methylfuran in the presence of acetic anhydride and triethylamine. The resulting product is then treated with acetic acid to obtain 2,3-Dihydro-1,4-benzoxazin-4-yl-(5-methylfuran-2-yl)methanone.
Aplicaciones Científicas De Investigación
2,3-Dihydro-1,4-benzoxazin-4-yl-(5-methylfuran-2-yl)methanone has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory and anti-cancer properties. It has also been investigated for its potential use as a pesticide and herbicide due to its natural occurrence in plants.
Propiedades
IUPAC Name |
2,3-dihydro-1,4-benzoxazin-4-yl-(5-methylfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-10-6-7-13(18-10)14(16)15-8-9-17-12-5-3-2-4-11(12)15/h2-7H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFHEUNXLPVJQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N2CCOC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,4-benzoxazin-4-yl-(5-methylfuran-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,6-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B7539494.png)
![N-[2-(methylamino)-2-oxoethyl]-2-pyridin-3-ylquinoline-4-carboxamide](/img/structure/B7539495.png)
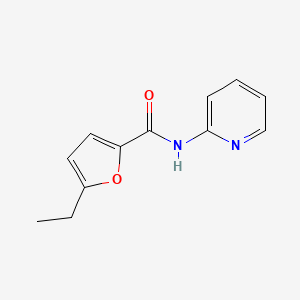
![N-[3-(4-ethyl-1,2,4-triazol-3-yl)phenyl]-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide](/img/structure/B7539502.png)
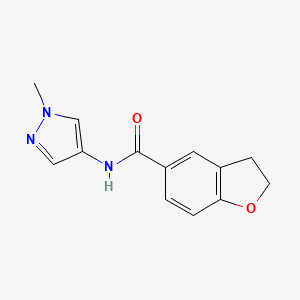
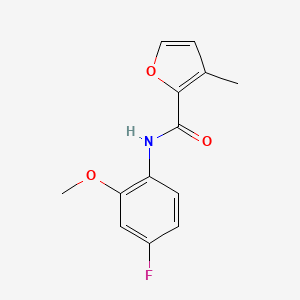
![1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea](/img/structure/B7539530.png)
![3-(4-fluorophenyl)-N-[2-(methylcarbamoyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7539537.png)
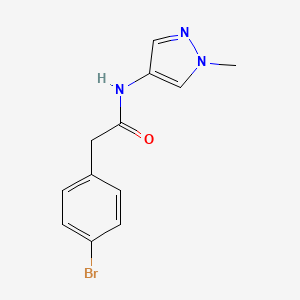
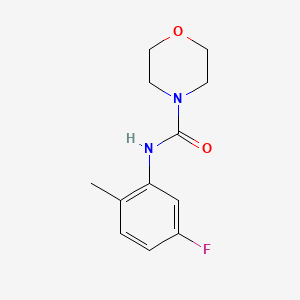

![N-[(3-cyanophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7539562.png)
![1,3-dimethyl-N-phenylmethoxy-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7539563.png)
